molecular formula C24H21NO4Se B13084831 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine

Cat. No.: B13084831
M. Wt: 466.4 g/mol
InChI Key: QCXUOVRSRVYDOD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is characterized by the presence of a phenylseleno group attached to the alanine moiety, which imparts unique chemical properties. It is primarily used in peptide synthesis and various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by the introduction of the phenylseleno group. The general synthetic route can be summarized as follows:

    Protection of L-alanine: The amino group of L-alanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Introduction of phenylseleno group: The protected alanine is then reacted with phenylselenyl chloride in the presence of a base to introduce the phenylseleno group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The phenylseleno group can be reduced to form the corresponding selenol.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of selenoxide.

    Reduction: Formation of selenol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

    Biological Studies: The compound is used in the study of selenium-containing amino acids and their biological roles.

    Medicinal Chemistry: It is explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.

    Industrial Applications: The compound is used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine involves its incorporation into peptides and proteins. The phenylseleno group can undergo redox reactions, which can influence the activity and stability of the peptides. The Fmoc group provides protection during synthesis and can be removed under mild conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine is unique due to the presence of the phenylseleno group, which imparts distinct redox properties. This makes it valuable in the study of selenium-containing compounds and their biological and chemical properties.

Properties

Molecular Formula

C24H21NO4Se

Molecular Weight

466.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylselanylpropanoic acid

InChI

InChI=1S/C24H21NO4Se/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

QCXUOVRSRVYDOD-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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